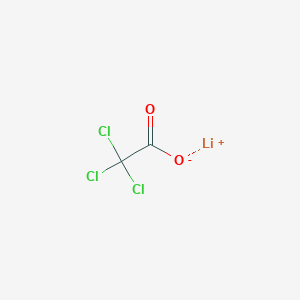
Lithium trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium trichloroacetate is a useful research compound. Its molecular formula is C2Cl3LiO2 and its molecular weight is 169.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Lithium compounds, including lithium trichloroacetate, are primarily recognized for their therapeutic effects in treating mood disorders, particularly bipolar disorder. Lithium's efficacy as a mood stabilizer is well-documented; however, LiTCA has been investigated for its potential neuroprotective effects.
Neuroprotective Properties
Recent studies have indicated that lithium salts can mitigate oxidative stress and mitochondrial dysfunction, which are critical factors in neurodegenerative diseases. For instance, a study demonstrated that lithium treatment improved mitochondrial function and reduced markers of oxidative stress in neuronal cells . This suggests that LiTCA could be beneficial in developing treatments for conditions like Alzheimer's disease or Parkinson's disease.
Materials Science
This compound has applications in materials science, particularly in the synthesis of advanced materials such as polymers and nanocomposites.
Polymer Synthesis
LiTCA can act as a catalyst in polymerization reactions, enhancing the formation of specific polymer structures. Its ability to stabilize reactive intermediates makes it a valuable component in producing high-performance polymers .
Nanocomposites
Research has shown that incorporating LiTCA into nanocomposite materials can improve their mechanical and thermal properties. For example, lithium salts have been used to enhance the conductivity of polymer electrolytes in lithium-ion batteries, leading to better performance and efficiency .
Environmental Technology
The recycling of lithium from spent batteries is an area where this compound may play a role. As the demand for lithium-ion batteries increases, efficient recycling methods are essential.
Lithium Recovery Processes
LiTCA can be utilized in extraction processes to recover lithium from battery waste. Its effectiveness in selectively binding lithium ions makes it suitable for use in ion-exchange processes or solvent extraction methods . This application not only aids in resource recovery but also contributes to reducing environmental pollution associated with battery disposal.
Case Studies
Eigenschaften
CAS-Nummer |
19326-49-9 |
|---|---|
Molekularformel |
C2Cl3LiO2 |
Molekulargewicht |
169.3 g/mol |
IUPAC-Name |
lithium;2,2,2-trichloroacetate |
InChI |
InChI=1S/C2HCl3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
HOIXWIJGBXDJIX-UHFFFAOYSA-M |
SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
Isomerische SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
Kanonische SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
Key on ui other cas no. |
19326-49-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















